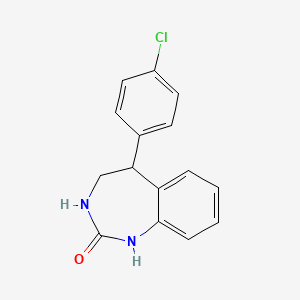
1,1',1''-Hydrazine-1,1,2-triyltripropan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’,1’'-Hydrazine-1,1,2-triyltripropan-2-ol: is a chemical compound with a unique structure that includes multiple hydrazine and hydroxyl groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’,1’'-Hydrazine-1,1,2-triyltripropan-2-ol can be achieved through several methods. One common approach involves the reaction of hydrazine with propanol derivatives under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of 1,1’,1’'-Hydrazine-1,1,2-triyltripropan-2-ol involves large-scale reactors where the reactants are continuously fed, and the product is extracted and purified through distillation or crystallization. The use of automated systems ensures consistent quality and yield.
化学反应分析
Types of Reactions: 1,1’,1’'-Hydrazine-1,1,2-triyltripropan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler hydrazine derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various hydrazine derivatives, oxides, and substituted compounds, depending on the reaction conditions and reagents used.
科学研究应用
Chemistry: 1,1’,1’'-Hydrazine-1,1,2-triyltripropan-2-ol is used as a building block in organic synthesis, particularly in the formation of complex hydrazine derivatives.
Biology: In biological research, this compound is studied for its potential role in enzyme inhibition and as a precursor for biologically active molecules.
Industry: In the industrial sector, 1,1’,1’'-Hydrazine-1,1,2-triyltripropan-2-ol is used in the production of polymers, resins, and other materials that require specific chemical properties.
作用机制
The mechanism by which 1,1’,1’'-Hydrazine-1,1,2-triyltripropan-2-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydrazine groups can form stable complexes with metal ions, influencing various biochemical pathways. Additionally, the hydroxyl groups can participate in hydrogen bonding, affecting the compound’s reactivity and interactions with other molecules.
相似化合物的比较
Hydrazine: A simpler compound with similar reactivity but fewer functional groups.
1,1-Diphenylhydrazine: A compound with similar hydrazine functionality but different substituents.
1,2,4-Triazole: A heterocyclic compound with nitrogen atoms that shares some reactivity patterns.
Uniqueness: 1,1’,1’'-Hydrazine-1,1,2-triyltripropan-2-ol is unique due to its multiple hydrazine and hydroxyl groups, which provide a versatile platform for various chemical modifications and applications
属性
CAS 编号 |
92706-32-6 |
|---|---|
分子式 |
C9H22N2O3 |
分子量 |
206.28 g/mol |
IUPAC 名称 |
1-[2,2-bis(2-hydroxypropyl)hydrazinyl]propan-2-ol |
InChI |
InChI=1S/C9H22N2O3/c1-7(12)4-10-11(5-8(2)13)6-9(3)14/h7-10,12-14H,4-6H2,1-3H3 |
InChI 键 |
ATJQVEIIJKPBRF-UHFFFAOYSA-N |
规范 SMILES |
CC(CNN(CC(C)O)CC(C)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[2-(6-Amino-9H-purin-9-yl)ethyl]-1H-pyrrole-2,5-dione](/img/structure/B14362301.png)
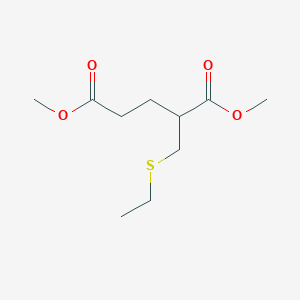
![2-{[2-(Diethylamino)ethyl]amino}ethane-1-thiol](/img/structure/B14362322.png)
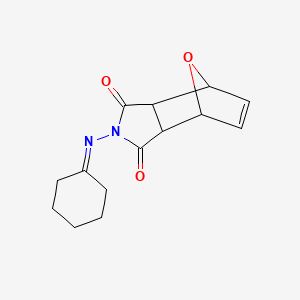

![N-[2-(3,4-Dimethoxyphenyl)-2-oxoethyl]-2-methylpropanamide](/img/structure/B14362337.png)
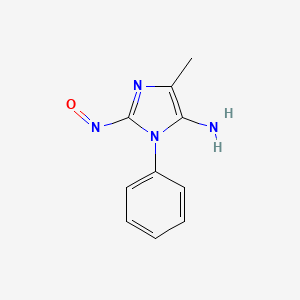
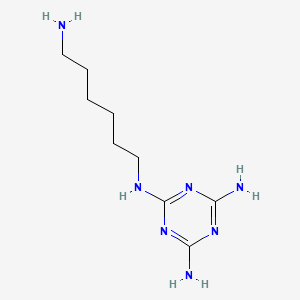

![1-[1-(Cyclohex-1-en-1-yl)-1-isocyanoethanesulfonyl]-4-methylbenzene](/img/structure/B14362391.png)
![3-Oxa-1-azaspiro[4.5]decan-2-one, 4-methylene-](/img/structure/B14362396.png)
![4-Hydroxy-3-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride](/img/structure/B14362399.png)
